
(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine, which is commercially available.
Chiral Amine Formation: The chiral amine can be introduced using chiral amine synthesis techniques, such as asymmetric hydrogenation or chiral auxiliary-based methods.
Industrial Production Methods
Industrial production of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for structural and functional analysis.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostic Agents: Used in the synthesis of diagnostic agents for imaging and detection.
Industry
Material Science: Employed in the development of advanced materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals for pest control.
作用机制
The mechanism of action of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine-substituted pyridine ring can form hydrogen bonds and other interactions with target proteins, modulating their activity.
相似化合物的比较
Similar Compounds
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- Bis(2-chloropyridin-4-yl)amine
- tert-Butanesulfinamide
Uniqueness
®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is unique due to its combination of a chiral center, a trifluoromethyl group, and a chlorine-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C7H6ClF3N2 |
|---|---|
分子量 |
210.58 g/mol |
IUPAC 名称 |
(1R)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI 键 |
UKFBIPTYPLUXAK-ZCFIWIBFSA-N |
手性 SMILES |
C1=CN=C(C=C1[C@H](C(F)(F)F)N)Cl |
规范 SMILES |
C1=CN=C(C=C1C(C(F)(F)F)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
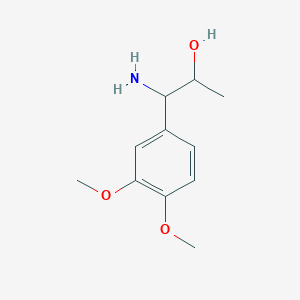
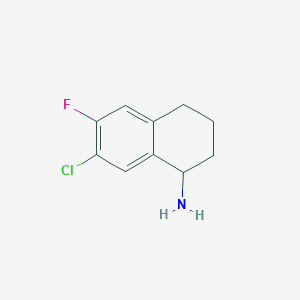
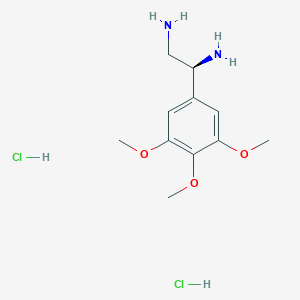
![N'-[(3-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13045339.png)
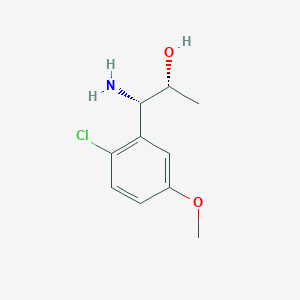
![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)
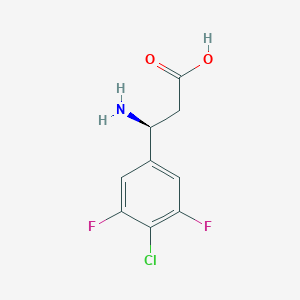
![1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B13045351.png)
![4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045352.png)
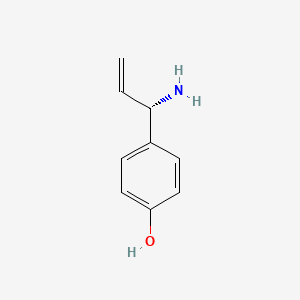

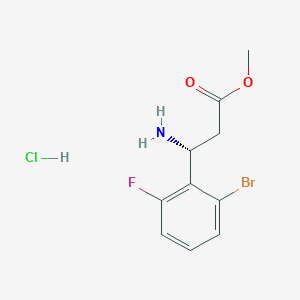
![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
